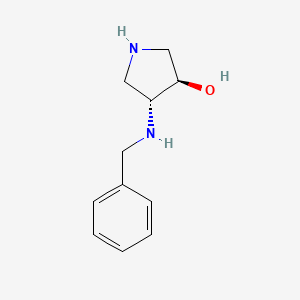
(3R,4R)-4-(benzylamino)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-(benzylamino)pyrrolidin-3-ol is a chiral compound with significant importance in various fields of scientific research. This compound features a pyrrolidine ring substituted with a benzylamino group and a hydroxyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(benzylamino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzylamine.
Formation of Intermediate: The pyrrolidine is first protected to form an intermediate compound.
Substitution Reaction: The protected pyrrolidine undergoes a substitution reaction with benzylamine under controlled conditions to introduce the benzylamino group.
Deprotection: The intermediate is then deprotected to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(benzylamino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a secondary amine derivative.
Scientific Research Applications
(3R,4R)-4-(benzylamino)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (3R,4R)-4-(benzylamino)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(methylamino)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a benzyl group.
(3R,4R)-4-(ethylamino)pyrrolidin-3-ol: Similar structure with an ethyl group.
Uniqueness
(3R,4R)-4-(benzylamino)pyrrolidin-3-ol is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(3R,4R)-4-(benzylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H16N2O/c14-11-8-12-7-10(11)13-6-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m1/s1 |
InChI Key |
FZSRJTMTNBARDY-GHMZBOCLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)NCC2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















